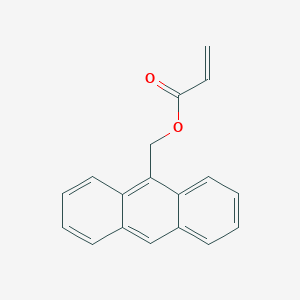

9-Anthracenylmethyl acrylate

Übersicht

Beschreibung

9-Anthracenylmethyl acrylate is a fluorescent monomer . It is used in the creation of fluorescent polymers .

Synthesis Analysis

The synthesis of 9-Anthracenylmethyl acrylate involves light-triggered dimerization and heat depolymerization of anthryl groups. Polysiloxanes with anthryl groups are prepared from poly (aminopropylmethylsiloxane) (PAPMS) with electron-donating (9-anthracenylmethyl acrylate) and electron-withdrawing units .Molecular Structure Analysis

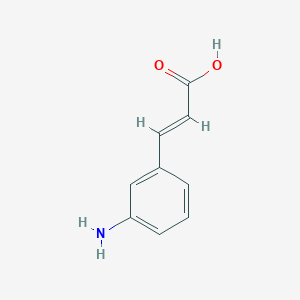

The molecular structure of 9-Anthracenylmethyl acrylate is represented by the formula C18H14O2 . Its molecular weight is 262.30 .Chemical Reactions Analysis

The chemical reactions involving 9-Anthracenylmethyl acrylate are primarily light and heat-triggered reversible reactions. The anthryl groups in the compound undergo dimerization upon UV light excitation (365 nm). The covalent bonds between pendant anthryl groups are cleaved after heating at 120 °C .Physical And Chemical Properties Analysis

9-Anthracenylmethyl acrylate is a solid substance. It is soluble in chloroform and toluene . It exhibits fluorescence with an excitation wavelength (λex) of 251 nm .Wissenschaftliche Forschungsanwendungen

Photonic & Optical Materials

9-Anthracenylmethyl acrylate is utilized in the development of photonic and optical materials due to its fluorescent properties . These materials are crucial in devices that manipulate light, such as lasers, LEDs, and sensors.

Reversible Luminescent Materials

This compound is key in creating reversible luminescent materials. A study demonstrated the use of 9-Anthracenylmethyl acrylate in polysiloxanes with anthracene groups, which could be triggered by light and heat for reversible luminescence .

Silicone Elastomers

Silicone elastomers with enhanced properties, such as self-healing or stimuli-responsive capabilities, can be synthesized using 9-Anthracenylmethyl acrylate. These are used in various industrial and domestic applications .

Photo-Dimerization Processes

9-Anthracenylmethyl acrylate is involved in photo-dimerization processes. This reaction is essential for creating cross-linked networks in polymers, which can be reversed by heating, allowing for recyclable materials .

Sunlight-Induced Cycloaddition

For the first time, sunlight-induced photo-dimerization was attempted with anthryl silicone elastomers using 9-Anthracenylmethyl acrylate. This process is more environmentally friendly and can be used to create materials that respond to natural light .

Fluorescent Monomer Research

As a fluorescent monomer, 9-Anthracenylmethyl acrylate is studied for its potential applications in creating new polymers with unique optical properties, which could be beneficial in bioimaging and diagnostics .

Organic Electronics

The compound’s ability to fluoresce makes it a candidate for use in organic electronics, where it could contribute to the development of organic light-emitting diodes (OLEDs) and other display technologies .

Environmental Sensing

Due to its fluorescent response to various stimuli, 9-Anthracenylmethyl acrylate can be used in environmental sensing applications, such as detecting pollutants or changes in environmental conditions .

Wirkmechanismus

Target of Action

9-Anthracenylmethyl acrylate is a fluorescent monomer . It is used in the development of photonic and optical materials . .

Mode of Action

The compound’s mode of action is primarily through its fluorescent properties . It can absorb light at a specific wavelength and then re-emit light at a longer wavelength. This property is utilized in the development of photonic and optical materials .

Result of Action

The primary result of the action of 9-Anthracenylmethyl acrylate is the emission of light . This is due to its fluorescent properties, which allow it to absorb light at one wavelength and re-emit it at a longer wavelength .

Action Environment

The action of 9-Anthracenylmethyl acrylate is influenced by environmental factors such as light and temperature. For instance, its fluorescent properties are triggered by light . Additionally, its stability may be affected by heat, as suggested by its melting point of 80-85 °C .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

anthracen-9-ylmethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLSGZRALKDNRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398944 | |

| Record name | 9-Anthracenylmethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Anthracenylmethyl acrylate | |

CAS RN |

31645-34-8 | |

| Record name | 9-Anthracenylmethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 9-Anthracenylmethyl acrylate contribute to the formation of reversible silicone elastomers?

A1: 9-Anthracenylmethyl acrylate plays a crucial role in creating reversible crosslinking networks within the silicone elastomer. The anthracene moiety within the molecule undergoes [4π–4π photo-cycloadditions] when exposed to UV light (365 nm) []. This reaction forms covalent bonds with other anthracene groups present in the material, effectively crosslinking the polymer chains and solidifying the elastomer. Importantly, this crosslinking is reversible. Upon heating to 120 °C, the photodimerization process is reversed, breaking the anthracene-anthracene bonds and returning the material to a more fluid state []. This cycle of light-induced crosslinking and heat-induced de-crosslinking allows for the development of dynamic, responsive materials.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B160224.png)

![Methyl 3-{(Z)-[(dimethylamino)methylene]amino}-2-pyrazinecarboxylate](/img/structure/B160246.png)

![2-Amino-7,8-dihydropyrrolo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B160250.png)